

Thermodynamic Properties of 2-Methyltetrahydrofuran-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-2-carbonitrile

Cat. No.: B057949

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimental and computational thermodynamic data for **2-Methyltetrahydrofuran-2-carbonitrile** have yielded no specific results. The following guide therefore focuses on the thermodynamic properties of the structurally related compound, 2-Methyltetrahydrofuran (2-MeTHF). It is crucial to note that the presence of a nitrile group in **2-Methyltetrahydrofuran-2-carbonitrile** will significantly alter its thermodynamic properties compared to 2-MeTHF. This document should be used as a reference for the parent compound, and not as a direct substitute for data on **2-Methyltetrahydrofuran-2-carbonitrile**.

Introduction to 2-Methyltetrahydrofuran (2-MeTHF)

2-Methyltetrahydrofuran (2-MeTHF) is a versatile, bio-based solvent that is gaining prominence as a greener alternative to other cyclic ethers like tetrahydrofuran (THF).^[1] Its favorable physical and chemical properties, including a higher boiling point and limited miscibility with water, make it advantageous in various applications, from organometallic synthesis to biofuel formulations.^[1] A thorough understanding of its thermodynamic properties is essential for process design, safety, and optimization in these fields.

Quantitative Thermodynamic Data for 2-Methyltetrahydrofuran (2-MeTHF)

The following tables summarize key thermodynamic data for 2-Methyltetrahydrofuran.

Table 1: Fundamental Thermodynamic and Physical Properties of 2-Methyltetrahydrofuran

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O	[1] [2]
Molar Mass	86.134 g·mol ⁻¹	[1]
Normal Boiling Point	80.2 °C (353.3 K)	[1]
Melting Point	-136 °C (137 K)	[1]
Critical Temperature	537 K	[2]
Critical Pressure	3729.01 kPa	[3]
Density (at 20°C)	0.854 g/mL	[1]

Table 2: Enthalpy and Entropy Data for 2-Methyltetrahydrofuran

Property	Value	Conditions	Reference
Standard Molar Enthalpy of Formation (Liquid)	$\Delta_f H_m^\circ(l)$	298.15 K	[4]
Standard Molar Enthalpy of Formation (Gas)	$\Delta_f H_m^\circ(g)$	298.15 K	[4]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	298.15 K	[5]
Standard Molar Entropy (Gas)	$S_m^\circ(g)$	298.15 K	[4][6]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	180.0 K	[5]

Table 3: Heat Capacity Data for 2-Methyltetrahydrofuran

Property	Value ($\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$)	Temperature (K)	Reference
Heat Capacity (Liquid, Cp)	Varies with T	7 K to 350 K	[4][6]
Heat Capacity (Ideal Gas, Cp)	Varies with T	200 K to 1000 K	[3]

Experimental Protocols

The determination of the thermodynamic properties of 2-Methyltetrahydrofuran involves several key experimental techniques.

Adiabatic Calorimetry

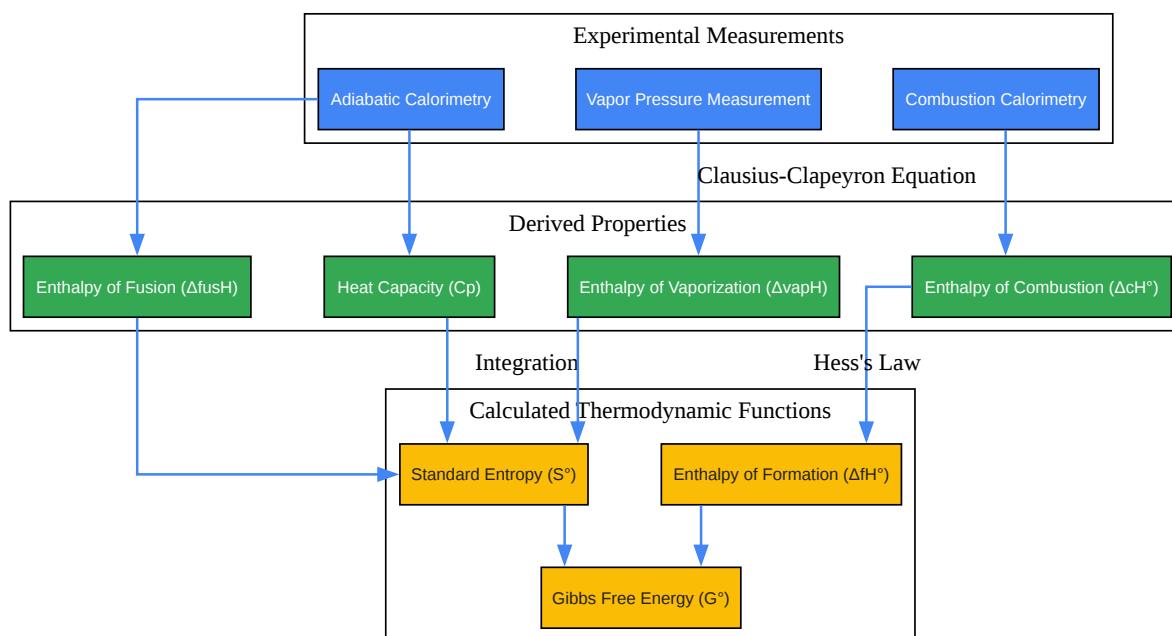
Objective: To measure the heat capacity (Cp) of the condensed phases (solid and liquid) of 2-MeTHF as a function of temperature.

Methodology:

- A precisely weighed sample of high-purity 2-MeTHF is placed in a calorimeter vessel.
- The vessel is cooled to a very low temperature (e.g., 7 K).
- A known amount of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.
- The temperature change is meticulously measured.
- The heat capacity is calculated from the energy input and the temperature rise.
- This process is repeated over the desired temperature range (e.g., 7 K to 350 K) to obtain a continuous heat capacity curve.[4][6]
- Phase transitions, such as melting, are observed as sharp increases in enthalpy at a constant temperature.[6]

Isoperibolic Combustion Calorimetry

Objective: To determine the standard molar enthalpy of formation ($\Delta_f H_m^\circ$) of liquid 2-MeTHF.


Methodology:

- A known mass of 2-MeTHF is sealed in a container within a high-pressure vessel (bomb).
- The bomb is filled with a surplus of pure oxygen under high pressure.
- The bomb is submerged in a known mass of water in a calorimeter with a constant temperature jacket (isoperibolic).
- The sample is ignited, and the complete combustion reaction occurs.
- The temperature rise of the water is measured with high precision.
- The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
- The standard molar enthalpy of combustion is then determined.

- The standard molar enthalpy of formation is calculated from the enthalpy of combustion using Hess's law and the known enthalpies of formation of the combustion products (CO_2 and H_2O).^[4]

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical flow of experiments and calculations to determine key thermodynamic properties of a substance like 2-MeTHF.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Furan, tetrahydro-2-methyl- [webbook.nist.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Low-temperature heat capacity and pseudorotation in 2-methyltetrahydrofuran - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Thermodynamic Properties of 2-Methyltetrahydrofuran-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057949#thermodynamic-properties-of-2-methyltetrahydrofuran-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com